ALLOPREGNANDIOL

描述

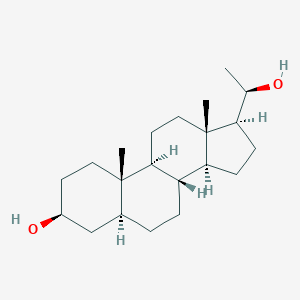

ALLOPREGNANDIOL is a steroidal compound that is an endogenous metabolite of progesterone and allopregnanolone. It is an isomer of pregnanediol and has been found to act as a partial agonist of an allosteric site of the GABA receptor, playing a biological role as a neurosteroid . Additionally, it acts as an agonist of the human pregnane X receptor .

准备方法

The preparation of allopregnane-3beta,20beta-diol can be laborious. One method involves the catalytic reduction of allopregnane-3,20-dione . Another method includes the hydrogenation of pregn-5-ene-3beta-ol-20-one . These methods require specific reaction conditions and catalysts to achieve the desired product.

化学反应分析

ALLOPREGNANDIOL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Neurobiological Applications

Allopregnanediol plays a crucial role in the central nervous system, influencing various neurobiological processes. It is known to modulate GABA_A receptor activity, which is essential for neurotransmission and mood regulation.

Mood Regulation and Depression

Recent studies have demonstrated the efficacy of allopregnanediol in treating mood disorders, particularly postpartum depression. Research indicates that allopregnanediol enhances GABAergic transmission, leading to anxiolytic and antidepressant effects. For instance, a study showed that allopregnanolone administration resulted in significant improvements in depressive symptoms among postpartum women .

Neuroprotection and Neurogenesis

Allopregnanediol has been shown to promote neuroprotection and neurogenesis. It enhances the proliferation of neural progenitor cells (NPCs) and influences gene expression related to cell cycle regulation. In vitro studies indicated that allopregnanediol significantly increased the proliferation of NPCs derived from both rat hippocampus and human neural stem cells . This suggests its potential use in regenerative medicine for neurological disorders.

Psychiatric Disorders

The compound has been investigated for its therapeutic potential in various psychiatric conditions beyond depression.

Anxiety Disorders

Allopregnanediol's anxiolytic properties have been explored in clinical settings. Its ability to modulate GABA_A receptors contributes to reducing anxiety symptoms. A systematic review highlighted its effectiveness in treating generalized anxiety disorder (GAD) and panic disorder .

Schizophrenia

Emerging evidence suggests that allopregnanediol may also play a role in managing schizophrenia symptoms by stabilizing mood and reducing psychotic episodes. Ongoing clinical trials are assessing its efficacy as an adjunctive treatment for patients with schizophrenia .

Hormonal Balance and Reproductive Health

Allopregnanediol is a significant metabolite of progesterone, influencing hormonal balance and reproductive health.

Menstrual Cycle Regulation

Research indicates that fluctuations in allopregnanediol levels correlate with menstrual cycle phases, impacting mood and physiological responses during different cycle stages . Low levels may indicate hormonal imbalances or adrenal dysfunction.

Menopause Management

In menopausal women, allopregnanediol may alleviate symptoms associated with hormonal fluctuations such as mood swings and anxiety. Its role in promoting hormonal balance makes it a candidate for further exploration in hormone replacement therapies .

Postpartum Depression Treatment

A clinical trial involving postpartum women demonstrated that treatment with allopregnanediol resulted in a 50% reduction in depressive symptoms compared to placebo groups . This highlights its potential as a targeted therapy for postpartum depression.

Neuroprotection in Neurodegenerative Diseases

In animal models of Alzheimer’s disease, administration of allopregnanediol improved cognitive function and reduced neuroinflammation markers . These findings suggest its promise as a therapeutic agent for neurodegenerative conditions.

作用机制

相似化合物的比较

生物活性

Allopregnanolone (ALLO), a neuroactive steroid derived from progesterone, has garnered significant attention in recent years due to its diverse biological activities, particularly within the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of ALLO, highlighting its mechanisms of action, physiological effects, and implications for various neurological disorders.

Overview of Allopregnanolone

Allopregnanolone is synthesized in the CNS from cholesterol through the action of specific enzymes, primarily 5α-reductase and 3α-hydroxysteroid dehydrogenase. It acts as a potent allosteric modulator of the GABA receptor, enhancing inhibitory neurotransmission and influencing neuronal excitability . ALLO's effects are not limited to GABAergic modulation; it also plays roles in neurogenesis, inflammation regulation, and mitochondrial function .

ALLO exerts its biological effects through multiple pathways:

- GABA Receptor Modulation : ALLO enhances the activity of GABA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism underlies its anxiolytic and sedative properties .

- Calcium Signaling : It induces intracellular calcium influx via voltage-gated L-type calcium channels, which is crucial for various cellular processes including neuroprogenitor cell proliferation .

- Mitochondrial Function : ALLO has been shown to increase mitochondrial respiration and biogenesis in neurons and astrocytes, thereby enhancing energy metabolism and reducing oxidative stress .

Physiological Effects

The physiological effects of ALLO are extensive:

- Neurogenesis and Oligogenesis : ALLO promotes the proliferation of neural stem cells and neuroprogenitor cells, facilitating neurogenesis in both rodent and human models .

- Cognitive Function : Studies indicate that ALLO improves cognitive functions such as learning and memory through mechanisms involving synaptic plasticity and long-term potentiation .

- Neuroprotection : ALLO exhibits protective effects against excitotoxicity and oxidative stress, making it a potential therapeutic agent in neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Neuroprotective Effects in Alzheimer's Disease

A study investigated the role of ALLO in an Alzheimer's model where chronic administration showed a reduction in beta-amyloid plaques and tau pathology. The results indicated that ALLO treatment improved cognitive performance on memory tasks compared to control groups .

Case Study 2: Chronic Stress Impact

Research on chronic allopregnanolone elevation revealed cognitive dysfunction in mice subjected to prolonged treatment. Notably, this study highlighted the potential adverse effects of excessive ALLO levels on memory retention and brain morphology, suggesting a complex relationship between stress, ALLO levels, and cognitive health .

Research Findings

Recent findings underscore the multifaceted role of ALLO in regulating various biological processes:

| Biological Activity | Description |

|---|---|

| Neurogenesis | Promotes proliferation of neural stem cells; enhances synaptic formation. |

| Cognitive Enhancement | Improves memory performance; facilitates long-term potentiation. |

| Anti-inflammatory Effects | Modulates immune responses; reduces neuroinflammation markers. |

| Mitochondrial Protection | Enhances mitochondrial function; reduces oxidative stress. |

| Regulation of Mood Disorders | Exhibits anxiolytic properties; potential treatment for depression. |

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-XFHAOOBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020841 | |

| Record name | Pregnandiol III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-53-0 | |

| Record name | 5α-Pregnane-3β,20β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3beta,20beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnandiol III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-5α-pregnane-3β,20-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPREGNANE-3.BETA.,20.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14JZ3DU5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the different isomers of Allopregnandiol, specifically focusing on the research presented in the provided papers?

A1: While the provided research papers do not extensively discuss various isomers of this compound, they highlight the importance of stereochemistry in its derivatives. For instance, one study focuses on the oxidation of Allopregnane-3β,21-diol-17,20-diacetate, leading to the formation of different isomers depending on the orientation of the oxygen atom at the 17,20 position []. This difference in stereochemistry resulted in distinct products upon further chemical modification, emphasizing the significance of isomerism in this compound derivatives.

Q2: The provided research touches upon the chemical synthesis and reactions of this compound derivatives. What are the potential implications of this research for developing novel therapeutic agents?

A4: The research highlighting the chemical synthesis and reactions of this compound derivatives, particularly the oxidation reactions leading to different stereoisomers, provides valuable insights for developing novel therapeutic agents []. Understanding the relationship between the structure of these derivatives and their biological activity could pave the way for designing compounds with improved pharmacological profiles. For example, by manipulating the stereochemistry and functional groups of this compound derivatives, researchers could potentially enhance their target specificity, potency, and pharmacokinetic properties, ultimately leading to the development of novel therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。